Desacetyl famciclovir hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHOBPSIGLPJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246021-75-0 | |
| Record name | Desacetyl famciclovir hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESACETYL FAMCICLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1035RYF9SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Famciclovir Penciclovir Biotransformation Pathway: a Stepwise Activation
Famciclovir (B1672041), an oral prodrug, is designed to enhance the bioavailability of the potent antiviral compound, penciclovir (B1679225). drugbank.comnih.govnih.gov Following oral administration, famciclovir undergoes extensive first-pass metabolism, a two-step process that efficiently converts it into penciclovir. nih.govpatsnap.comresearchgate.net The initial and crucial step in this cascade is the deacetylation of famciclovir.
This reaction, occurring predominantly in the blood and intestinal wall, involves the removal of two acetyl groups from the famciclovir molecule. nih.govavma.org This de-esterification leads to the formation of an essential intermediate metabolite officially known as 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol, but more commonly referred to in scientific literature as desacetyl famciclovir or BRL 42359. nih.govnih.govnih.gov It is this intermediate, in its hydrochloride salt form, that is the focus of this article.
The second and final step in the activation pathway is the oxidation of desacetyl famciclovir at the 6-position of the purine (B94841) ring. This critical conversion is catalyzed by the enzyme aldehyde oxidase, which is found in high concentrations in the liver. nih.govfda.govfda.gov This oxidation reaction transforms desacetyl famciclovir into the active antiviral agent, penciclovir. nih.govfda.gov Penciclovir is then able to exert its therapeutic effect by inhibiting viral DNA synthesis. drugbank.compatsnap.com
The Significance of Intermediate Metabolites in Prodrug Design
The deliberate design of prodrugs that leverage intermediate metabolites like desacetyl famciclovir (B1672041) hydrochloride is a sophisticated strategy in pharmaceutical development. This approach addresses several challenges associated with direct drug administration, such as poor solubility, limited absorption, and rapid metabolism. ijpcbs.comnih.govcreative-proteomics.com
The conversion of a parent drug into an active form via one or more metabolic steps can significantly enhance its pharmacokinetic profile. researchgate.netorientjchem.org In the case of famciclovir, its design as a prodrug dramatically improves the oral bioavailability of penciclovir (B1679225), which is approximately 77%. fda.govresearchgate.net This high bioavailability ensures that a greater concentration of the active drug reaches the systemic circulation and, ultimately, the target site of infection. nih.gov
Scope and Research Focus on Desacetyl Famciclovir Hydrochloride
Initial Deacetylation of Famciclovir to this compound
The first metabolic step is the rapid and extensive hydrolysis of the two ester linkages in famciclovir. caymanchem.com This reaction strips the diacetyl groups from the parent molecule, leading to the formation of desacetyl famciclovir. nih.gov This process is so efficient that little to no unchanged famciclovir is typically detected in the bloodstream following administration. researchgate.netnih.gov
Characterization of Involved Deacetylase Enzymes
The deacetylation of famciclovir is catalyzed by esterase enzymes. nih.gov While the specific nomenclature of every involved deacetylase is not exhaustively detailed in all literature, the process is understood to be a form of ester hydrolysis. This enzymatic action is crucial for preparing the molecule for the subsequent and final activation step. The enzymes responsible for this hydrolysis are widespread, contributing to the rapid conversion that occurs during first-pass metabolism. researchgate.net
Subcellular Localization of Deacetylation Processes
The deacetylation of famciclovir to desacetyl famciclovir is believed to occur primarily in the intestine and liver. researchgate.netnih.gov Following oral ingestion, famciclovir is absorbed from the gastrointestinal tract, where it encounters a high concentration of hydrolytic enzymes in the intestinal wall. patsnap.comresearchgate.net Any famciclovir that bypasses intestinal metabolism proceeds to the liver, where further deacetylation occurs. patsnap.comnih.gov This extensive first-pass metabolism ensures that the conversion to the intermediate compound is nearly complete before it reaches systemic circulation. nih.gov
Subsequent Oxidation of Desacetyl Famciclovir to Penciclovir
The second and final step in the bioactivation pathway is the oxidation of the 6-deoxy position on the purine (B94841) ring of desacetyl famciclovir, which converts it into penciclovir. nih.govnih.gov This critical transformation is what imbues the compound with its antiviral activity. drugbank.com
Role of Aldehyde Oxidase in the Conversion Pathway
Strong evidence points to aldehyde oxidase as the primary enzyme responsible for the oxidation of desacetyl famciclovir (BRL 42359) to penciclovir in humans. nih.govnih.gov Studies using human liver cytosol have shown that this conversion is a rapid process. nih.gov The reaction follows Michaelis-Menten kinetics, with a reported Kₘ of approximately 115 µM. nih.gov Research has demonstrated that specific inhibitors of aldehyde oxidase, such as menadione (B1676200) and isovanillin (B20041), cause extensive inhibition of this oxidative reaction. nih.gov For instance, at a substrate concentration reflecting those found in human plasma (4 µM), menadione and isovanillin showed significant inhibitory effects with IC₅₀ values of 7 µM and 15 µM, respectively. nih.gov
| Inhibitor | Target Enzyme | IC₅₀ Value | Effect on Penciclovir Formation |
|---|---|---|---|
| Menadione | Aldehyde Oxidase | 7 µM | Extensive Inhibition |
| Isovanillin | Aldehyde Oxidase | 15 µM | Extensive Inhibition |
| Allopurinol | Xanthine (B1682287) Oxidase | N/A | No Significant Inhibition |
Investigation of Alternative or Complementary Oxidative Enzymes
To confirm the specific role of aldehyde oxidase, researchers have also investigated other potential oxidative enzymes, most notably xanthine oxidase. nih.govnih.gov However, studies using allopurinol, a known inhibitor of xanthine oxidase, showed no significant inhibition of the conversion of desacetyl famciclovir to penciclovir. nih.gov While some research indicated that xanthine oxidase from certain animal sources could slowly convert the substrate, inhibitor studies in human liver preparations confirmed that it does not play a meaningful role in the bioactivation of famciclovir in humans. nih.gov Therefore, it is concluded that aldehyde oxidase is solely responsible for this critical activation step in vivo. nih.gov
Cytosolic Oxidation Mechanisms
The oxidation of desacetyl famciclovir occurs predominantly in the cytosol of liver cells. nih.govnih.gov Human liver cytosol contains high levels of aldehyde oxidase. nih.gov The enzymatic reaction does not require cofactors and proceeds efficiently in this cellular compartment. nih.gov The localization of this final activation step in the liver cytosol ensures that the active drug, penciclovir, can then be released into the systemic circulation to reach the virally infected cells. patsnap.comdrugbank.com
Comparative Analysis of Metabolic Pathways Across Different Biological Systems
The biotransformation of desacetyl famciclovir has been investigated in various biological systems to understand its metabolic fate. These studies reveal species-specific differences in the enzymatic processes governing its conversion to penciclovir.
In vitro studies using liver preparations from various species have been instrumental in elucidating the enzymatic basis of desacetyl famciclovir oxidation. The primary transformation is the 6-oxidation of desacetyl famciclovir (BRL 42359) to penciclovir. nih.gov
Studies utilizing human liver cytosol demonstrated that this oxidation reaction occurs rapidly and follows Michaelis-Menten kinetics. nih.gov The enzyme responsible for this critical step has been identified as aldehyde oxidase, not xanthine oxidase. nih.govnih.gov This was confirmed using specific inhibitors; menadione and isovanillin, known inhibitors of aldehyde oxidase, significantly inhibited the formation of penciclovir, whereas allopurinol, a xanthine oxidase inhibitor, had no significant effect. nih.gov This oxidation by aldehyde oxidase does not require cofactors like NADPH. nih.gov
A comparative study of partially purified molybdenum hydroxylases from human, guinea pig, rabbit, and rat livers showed that aldehyde oxidase is the key enzyme for the activation of desacetyl famciclovir in vivo. nih.gov While desacetyl famciclovir was a substrate for aldehyde oxidase from human, guinea pig, and rat livers, leading predominantly to the formation of penciclovir, it was also a good substrate for rabbit liver aldehyde oxidase, which produced both penciclovir and 8-oxo-6-deoxypenciclovir in roughly equal amounts. nih.gov In these systems, xanthine oxidase did not play a significant role in the oxidation of desacetyl famciclovir. nih.gov
Interestingly, two distinct groups of Sprague-Dawley rats were identified: one with both hepatic aldehyde oxidase and xanthine oxidase (AO-active) and another with only xanthine oxidase (AO-inactive). nih.gov While xanthine oxidase from rat liver or bovine milk could slowly convert desacetyl famciclovir to penciclovir, famciclovir itself was not oxidized by enzymes from AO-inactive rats. nih.gov
Table 1: In Vitro Oxidation of Desacetyl Famciclovir (BRL 42359) by Liver Aldehyde Oxidase in Different Species
| Species | Primary Enzyme | Major Metabolites Formed from Desacetyl Famciclovir | Reference |
|---|---|---|---|
| Human | Aldehyde Oxidase | Penciclovir | nih.govnih.gov |
| Guinea Pig | Aldehyde Oxidase | Penciclovir | nih.gov |
| Rabbit | Aldehyde Oxidase | Penciclovir, 8-oxo-6-deoxypenciclovir | nih.gov |
| Rat (AO-active) | Aldehyde Oxidase | Penciclovir | nih.gov |
The metabolic conversion of desacetyl famciclovir has been characterized in several preclinical animal models, revealing variations in the rate and extent of its transformation to penciclovir.
In both rats and dogs, orally administered famciclovir undergoes extensive first-pass metabolism, with desacetyl famciclovir (BRL 42359) being a major circulating metabolite alongside penciclovir. nih.gov In rats, the conversion of desacetyl famciclovir to penciclovir is rapid. nih.gov However, in dogs, the formation of penciclovir from its precursor is somewhat slower. nih.gov In both species, a dose-dependent decrease in the conversion of desacetyl famciclovir to penciclovir has been observed, suggesting saturation of the metabolic pathway. nih.gov
Studies in cats also show that after oral administration of famciclovir, desacetyl famciclovir (BRL 42359) is a major metabolite. nih.gov In fact, concentrations of BRL 42359 were found to be 5- to 11-fold greater than penciclovir concentrations in plasma and 4- to 7-fold greater in tears, indicating that the conversion to penciclovir is the rate-limiting step in this species. nih.gov The absorption of famciclovir is variable and its metabolism is saturable in cats. nih.gov The pharmacokinetics of penciclovir in cats differ from other species like humans, rats, and dogs, with a lower maximum concentration (Cmax) and a delayed time to reach Cmax (Tmax), suggesting reduced absorption of famciclovir or metabolism to penciclovir. avma.org
In young Asian elephants, famciclovir administered orally or rectally showed complete biotransformation to penciclovir, with no detectable famciclovir in any samples. nih.govresearchgate.net This indicates rapid and efficient deacetylation to desacetyl famciclovir and subsequent oxidation to penciclovir. researchgate.net
Table 2: Comparative Metabolism of Desacetyl Famciclovir Precursor (Famciclovir) in Preclinical Animal Models
| Animal Model | Key Metabolic Features | Major Metabolites Detected | Reference |
|---|---|---|---|
| Rat | Rapid and extensive conversion to penciclovir. Dose-dependent decrease in conversion. | Penciclovir, BRL 42359 | nih.gov |
| Dog | Slower formation of penciclovir from BRL 42359 compared to rats. Dose-dependent decrease in conversion. | Penciclovir, BRL 42359 | nih.gov |
| Cat | Conversion of BRL 42359 to penciclovir is rate-limiting. Saturable metabolism. | Penciclovir, BRL 42359 (in higher concentrations) | nih.gov |
| Asian Elephant | Complete and rapid biotransformation to penciclovir. | Penciclovir | nih.govresearchgate.net |
Kinetic Characterization of Deacetylation Reactions
Determination of Michaelis-Menten Parameters (Kmand Vmax)
The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), and the substrate concentration ([S]). The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate.
Despite the importance of the deacetylation of famciclovir, specific Km and Vmax values for this reaction are not extensively reported in publicly accessible scientific literature.
Influence of Substrate Concentration on Reaction Rate
The rate of the deacetylation reaction is dependent on the concentration of famciclovir. Following Michaelis-Menten kinetics, at low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the reaction rate begins to level off as the enzyme becomes saturated with the substrate, eventually reaching Vmax. The precise quantitative relationship for famciclovir deacetylation would be defined by its specific Km and Vmax values.
Kinetic Characterization of Aldehyde Oxidase-Mediated Oxidation
The pivotal step in the bioactivation of famciclovir is the oxidation of its intermediate, Desacetyl famciclovir, to penciclovir. This reaction is catalyzed by the enzyme aldehyde oxidase, which is predominantly found in the liver cytosol. nih.govresearchgate.net
Enzyme Affinity and Catalytic Efficiency (kcat/Km)
The oxidation of Desacetyl famciclovir by human liver cytosol follows simple Michaelis-Menten kinetics. nih.govnih.gov The Michaelis constant (Km) for this reaction has been determined to be 115 µM ± 23 (N=3) . nih.govnih.gov This Km value provides a measure of the affinity of aldehyde oxidase for Desacetyl famciclovir.
The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. While the Km for the aldehyde oxidase-mediated oxidation of Desacetyl famciclovir is known, the specific kcat value is not widely reported, precluding a precise calculation of the catalytic efficiency from the available data.
Factors Influencing Enzyme Activity and Inhibition
The activity of aldehyde oxidase in the conversion of Desacetyl famciclovir is influenced by several factors, most notably the presence of inhibitors. Studies have shown that this oxidation is significantly inhibited by known aldehyde oxidase inhibitors. For instance, at a Desacetyl famciclovir concentration of 4 µM, which is reflective of plasma concentrations observed in humans, the following inhibitors demonstrated potent effects:
Menadione : IC₅₀ of 7 µM nih.govnih.gov
Isovanillin : IC₅₀ of 15 µM nih.govnih.gov
The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The low micromolar IC₅₀ values for menadione and isovanillin underscore their effectiveness in blocking the oxidation of Desacetyl famciclovir. nih.govnih.gov Conversely, allopurinol, an inhibitor of the related enzyme xanthine oxidase, showed no significant inhibition, confirming that aldehyde oxidase is the primary enzyme responsible for this metabolic step. nih.govnih.govresearchgate.net
The table below summarizes the kinetic parameters for the aldehyde oxidase-mediated oxidation of Desacetyl famciclovir.
| Parameter | Value | Compound | Enzyme |
| Km | 115 µM ± 23 | Desacetyl famciclovir | Aldehyde Oxidase |
| IC₅₀ | 7 µM | Menadione | Aldehyde Oxidase |
| IC₅₀ | 15 µM | Isovanillin | Aldehyde Oxidase |
Methodologies for In Vitro Enzyme Kinetic Studies
The investigation of the enzymatic kinetics of this compound relies on established in vitro methodologies. These studies typically involve incubating the substrate (famciclovir or Desacetyl famciclovir) with a source of the relevant enzyme, such as human liver cytosol or purified aldehyde oxidase.
The general steps for such a study include:
Preparation of Reaction Mixtures : This involves combining a buffer solution at a physiological pH, the enzyme source, and varying concentrations of the substrate. For inhibition studies, the inhibitor is also included at various concentrations.
Incubation : The reaction mixtures are incubated at a controlled temperature, typically 37°C, to mimic physiological conditions.
Reaction Termination : At specific time points, the reaction is stopped, often by adding a quenching agent like a strong acid or an organic solvent.
Analysis : The concentration of the substrate, product (Desacetyl famciclovir or penciclovir), or both is quantified using analytical techniques such as high-performance liquid chromatography (HPLC).
Data Analysis : The initial reaction rates are calculated from the change in concentration over time. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. For inhibition studies, data are analyzed using methods like Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki) or IC₅₀.
These methodologies allow for a detailed characterization of the enzymatic processes involved in the metabolic activation of famciclovir, providing crucial insights into its pharmacokinetic profile.
Data Analysis and Kinetic Modeling Approaches
The analysis of data from enzymatic assays involving this compound relies on established kinetic models to describe the reaction rates and enzyme-substrate interactions.
Kinetic Modeling
As previously mentioned, the oxidation of desacetyl famciclovir by aldehyde oxidase is well-described by the Michaelis-Menten equation :
V0 = (Vmax[S]) / (KM + [S])
Where:
V0 is the initial reaction velocity
Vmax is the maximum reaction velocity
[S] is the substrate concentration (desacetyl famciclovir)
KM is the Michaelis constant
Experimental data for determining these kinetic parameters are typically generated by measuring the concentration of the product, penciclovir, at various time points and substrate concentrations using a validated HPLC method. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and KM.
While the Michaelis-Menten model is often sufficient, aldehyde oxidase can sometimes exhibit more complex kinetic behavior. nih.gov In such cases, alternative kinetic models may be employed. These can include models that account for phenomena such as substrate inhibition, where the reaction rate decreases at high substrate concentrations, or enzyme inactivation over the course of the reaction. However, for the oxidation of desacetyl famciclovir, the simpler Michaelis-Menten model has been reported to provide a good fit to the experimental data. nih.gov
Computational approaches, such as density functional theory (DFT), have also been utilized to model the reaction mechanism of aldehyde oxidase. acs.org These theoretical models can provide insights into the electronic and steric factors that govern the substrate specificity and regioselectivity of the enzyme, complementing the experimental kinetic data.
The following table presents the reported kinetic parameter for the oxidation of desacetyl famciclovir.
| Enzyme | Substrate | Kinetic Parameter | Value | Source |
| Aldehyde Oxidase (Human Liver Cytosol) | Desacetyl Famciclovir (BRL 42359) | Kм | 115 ± 23 µM | nih.gov |
De Novo Synthesis Routes for this compound
De novo synthesis of nucleotides refers to the creation of the complex purine ring from simple acyclic precursors, rather than through the modification of pre-existing bases. wikipedia.org This approach offers flexibility in designing and constructing novel nucleoside analogues.
The construction of guanine (B1146940) nucleoside analogues like Desacetyl famciclovir involves the formation of a glycosidic-like bond between the purine ring and an acyclic side chain. A primary challenge in the synthesis of purine derivatives is achieving regioselectivity, as alkylation can occur at either the N9 or N7 position of the purine ring. researchgate.netgoogle.com The N9-substituted product is typically the desired isomer for antiviral activity. researchgate.net
Common strategies to construct the guanine nucleoside analogue core include:
Alkylation of a Pre-formed Purine Ring: A widely used method involves the direct alkylation of a purine derivative, such as 2-amino-6-chloropurine (B14584), with a suitable acyclic side chain. issplc.comepo.org While effective, this method can lead to the formation of the undesired N7 isomer, necessitating purification steps. google.comgoogle.com
Building the Purine Ring onto the Side Chain: An alternative approach involves introducing the alkyl side chain to a pyrimidine (B1678525) precursor first, followed by the formation of the fused imidazole (B134444) ring to complete the purine structure. google.comgoogle.com This can offer better control over regioselectivity.
Enzymatic and Chemoenzymatic Methods: Biocatalysis has emerged as a powerful tool in nucleoside analogue synthesis. latrobe.edu.auresearchgate.net Enzymes such as nucleoside phosphorylases can catalyze transglycosylation reactions, offering high stereo- and regioselectivity under mild conditions. tandfonline.comrsc.org These methods represent a greener alternative to traditional chemical synthesis. latrobe.edu.au
In the context of Desacetyl famciclovir, a common synthetic pathway starts with the coupling of 2-amino-6-chloropurine with a side-chain precursor. scispace.comdrugfuture.com The subsequent reductive dechlorination yields the desacetyl compound. drugfuture.com
Optimizing reaction conditions is crucial for maximizing the yield of the desired N9 isomer and minimizing impurity formation. Key parameters that influence the synthesis of famciclovir and its precursors include the choice of solvent, reaction temperature, and catalyst. issplc.com
Effect of Reaction Solvents: The solvent plays a critical role in the coupling reaction between the purine base and the side chain. Polar aprotic solvents are often preferred. Studies on famciclovir synthesis have shown that dimethylformamide (DMF) provides superior results compared to other solvents like acetone, acetonitrile (B52724), or toluene, leading to a higher conversion to the desired N-9 product. issplc.com
Table 1: Influence of Different Solvents on the Synthesis of Famciclovir Precursor
| Solvent | Mass Content of 2-amino-6-chloropurine (%) | Mass Content of N-9 product (%) |
| Dimethyl formamide | 0.44% | 83.1% |
| Dimethyl sulfoxide (B87167) | 1.26% | 79.85% |
| Acetone | 61.87% | 26.02% |
| Acetonitrile | 49.2% | 37.28% |
| Anhydrous ethanol (B145695) | 52.82% | 26.02% |
| Methylbenzene | 78.52% | 18.45% |
| Data derived from studies on famciclovir synthesis, which involves precursors structurally similar to Desacetyl famciclovir. issplc.com |
Effect of Reaction Temperature: Temperature significantly impacts reaction kinetics and the impurity profile. For the synthesis of the famciclovir backbone, a temperature range of 50°C to 60°C has been identified as optimal. issplc.com Lower temperatures result in slow and incomplete reactions, while higher temperatures may lead to increased formation of degradation products. At 60°C, the residual rate of raw material can be reduced to below 1%, ensuring high reaction efficiency and product quality. issplc.com
Table 2: Effect of Temperature on Raw Material Conversion
| Reaction Temperature (°C) | Residual Rate of Raw Material (%) |
| ~20 | 38.3 |
| ~60 | < 1.0 |
| Data reflects the impact of temperature on the alkylation step in famciclovir synthesis. issplc.com |
Targeted Synthesis as a Chemical Impurity Standard
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. synthinkchemicals.com Desacetyl famciclovir is a known process-related impurity and metabolite of famciclovir. sigmaaldrich.comaxios-research.com Therefore, its targeted synthesis is necessary to produce a well-characterized reference standard for analytical method development, validation, and routine quality control testing of famciclovir. synthinkchemicals.comglppharmastandards.com
The synthesis of Desacetyl famciclovir as a reference standard often mirrors the initial steps of the famciclovir synthesis. A common route involves the reaction of 2-amino-6-chloropurine with a suitable side-chain synthon, followed by reduction and deprotection steps. epo.org
A general synthetic scheme proceeds as follows:
Coupling: 2-amino-6-chloropurine is coupled with a protected side chain, such as diethyl 2-[2-(bromoethyl)]-1,3-malonate. This step typically forms the key C-N bond at the N9 position. epo.org
Reduction: The malonate ester is reduced to a diol, for instance using sodium borohydride, to form 2-[2-(2-amino-6-chloro-9H-purin-9-yl)-ethyl]-1,3-propanediol. epo.org
Dechlorination: The 6-chloro group on the purine ring is removed via catalytic hydrogenation, commonly using palladium on carbon (Pd/C) as a catalyst. issplc.comdrugfuture.com This step yields the final Desacetyl famciclovir base.
Salt Formation: The resulting diol is then treated with hydrochloric acid to form the stable hydrochloride salt, this compound.
This directed synthesis ensures the unambiguous production of the impurity for use as a reference material. google.com
According to International Council for Harmonisation (ICH) guidelines, reference standards for impurities must be rigorously evaluated and characterized. amazonaws.com The chemical characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and potency.
Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate and confirm the chemical structure. synthinkchemicals.comglppharmastandards.com
Purity Assessment: The purity of the reference standard is typically determined using High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsynthinkchemicals.com The USP monograph for Famciclovir Tablets outlines an HPLC method capable of separating famciclovir from its related compounds, including Desacetyl famciclovir (Related Compound A). sigmaaldrich.comuspnf.com
Potency/Assay: A quantitative assay is performed to assign a precise value of purity to the reference standard. This can be achieved through mass balance calculations or by using a quantitative technique like qNMR.
This comprehensive characterization ensures that the reference standard is suitable for its intended analytical purpose, such as identifying and quantifying the impurity in batches of the famciclovir drug substance. amazonaws.com
Novel Synthetic Approaches and Catalyst Development
The field of nucleoside analogue synthesis is continually evolving, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. latrobe.edu.au
Palladium-Catalyzed Synthesis: Novel approaches have utilized palladium catalysis for the crucial C-N coupling step. For example, the use of catalysts like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] has been reported to achieve high regioselectivity (N9 vs. N7) in the synthesis of famciclovir intermediates. drugfuture.com
Biocatalysis: The application of enzymes in cascade reactions is a significant area of innovation. rsc.orgnih.gov Biocatalytic routes can construct complex sugar moieties from acyclic precursors and perform glycosylation with high precision, offering a powerful alternative to traditional chemical methods. rsc.org While not yet standard for Desacetyl famciclovir production, these methodologies hold promise for future synthetic strategies.
These advancements aim to overcome the challenges of regioselectivity and purification associated with classical methods, paving the way for more efficient manufacturing processes for famciclovir and its related compounds.
Advanced Analytical Methodologies for the Detection and Quantification of Desacetyl Famciclovir Hydrochloride
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for the separation of desacetyl famciclovir (B1672041) hydrochloride from the parent drug, famciclovir, the active metabolite, penciclovir (B1679225), and other related impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of famciclovir and its related substances, including desacetyl famciclovir. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. researchgate.netsigmaaldrich.com
Method development often focuses on optimizing the mobile phase composition to achieve adequate separation of all compounds of interest. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). imedpub.comtsijournals.com The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and improve peak shape and resolution. For instance, a pH of 4.0 has been used effectively in a USP monograph method for famciclovir tablets. sigmaaldrich.com
Validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netresearchgate.net
Table 1: Example of HPLC Method Parameters for Famciclovir and Related Compounds
| Parameter | Condition |
| Column | Purospher™ STAR RP-8 endcapped (5 µm) 250x4.6 mm sigmaaldrich.com |
| Mobile Phase | Gradient of Acetonitrile and 2.72 g/L monobasic potassium phosphate in water (pH 4.0 ±0.05) sigmaaldrich.com |
| Flow Rate | 1 mL/min sigmaaldrich.com |
| Detection | UV at 220 nm sigmaaldrich.comimedpub.com |
| Column Temperature | 50 °C sigmaaldrich.com |
| Injection Volume | 20 µL sigmaaldrich.com |
A study developing an RP-HPLC method for famciclovir used a C18 column with a mobile phase of methanol and water (75:25 v/v) adjusted to pH 3.05, with UV detection at 221 nm. researchgate.net The retention time for famciclovir in one method was found to be approximately 3.56 minutes. ijpsjournal.com
For the highly sensitive and selective quantification of desacetyl famciclovir and its related compounds in biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.
LC-MS/MS methods typically employ electrospray ionization (ESI) in the positive ion mode. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov This allows for the accurate quantification of compounds even at very low concentrations, with lower limits of quantification (LLOQ) reported in the nanogram per milliliter (ng/mL) range for penciclovir. nih.gov
A rapid and sensitive LC-MS/MS method for the determination of penciclovir in human plasma utilized a C18 column and an ESI source, with acyclovir (B1169) used as the internal standard. nih.gov The method was validated over a concentration range of 52.55 to 6626.181 ng/mL, with an LLOQ of 52.55 ng/mL. nih.gov Another LC-MS/MS method for the simultaneous analysis of several antiviral drugs, including penciclovir, in human serum reported an extraction recovery of over 83.3% for all compounds. nih.gov
Table 2: Example of LC-MS/MS Parameters for the Analysis of Penciclovir
| Parameter | Condition |
| Chromatography | Liquid chromatography with a C18 column nih.gov |
| Ionization | Electrospray Ionization (ESI) nih.gov |
| Mass Spectrometry | Triple quadrupole mass spectrometer nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Internal Standard | Acyclovir nih.gov |
While LC-based methods are predominant for the analysis of famciclovir and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a preferred technique. The low volatility and thermal instability of these purine-based compounds make them unsuitable for direct GC analysis without derivatization. The high temperatures required for vaporization in the GC inlet can lead to degradation of the analytes. As such, the literature on GC-MS analysis of desacetyl famciclovir hydrochloride is scarce, with HPLC and LC-MS/MS being the overwhelmingly favored analytical approaches.
Spectroscopic Approaches for Characterization
Spectroscopic techniques are indispensable for the quantification and structural confirmation of this compound.
UV-Visible spectroscopy is a simple and cost-effective method for the quantitative analysis of famciclovir and its related compounds in bulk drug and pharmaceutical dosage forms. researchgate.net The purine (B94841) ring system in these molecules provides a strong chromophore, resulting in significant UV absorbance. nih.gov
The selection of the solvent and the wavelength of maximum absorbance (λmax) are critical for method development. For famciclovir, λmax has been reported at 223 nm in ethanol (B145695) and 225 nm in 0.1 N HCl. researchgate.net A study on penciclovir reported a UV maximum at 253 nm in water. newdrugapprovals.org Beer's law is typically obeyed over a specific concentration range, allowing for the creation of a calibration curve for quantification. researchgate.net
Table 3: UV Spectrophotometric Data for Famciclovir and Penciclovir
| Compound | Solvent | λmax (nm) |
| Famciclovir | Ethanol | 223 researchgate.net |
| Famciclovir | 0.1 N HCl | 225 researchgate.net |
| Penciclovir | Water | 253 newdrugapprovals.org |
| Penciclovir | 0.01N NaOH (aq) | 215, 268 newdrugapprovals.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of desacetyl famciclovir and its related compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
A study utilizing isotopically chiral [4'-¹³C]famciclovir employed ¹³C NMR to identify the chiral monoacetylated intermediates, which include desacetyl famciclovir, during the conversion of famciclovir to penciclovir. nih.gov This study demonstrated that the esterase enzymes in human intestinal wall extract preferentially hydrolyze the acetyl group from the pro-(S)-acetoxymethyl group of famciclovir. nih.gov The specificity of this enzymatic action in forming the monoacetylated intermediates was determined to be around 72-77% based on the NMR data. nih.gov This highlights the capability of NMR to not only confirm the structure but also to investigate stereospecific biochemical transformations.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. researchgate.net The method works by measuring the absorption of infrared radiation by the sample material versus wavelength. The absorption bands correspond to the vibrational frequencies of the bonds within the molecule, providing a characteristic fingerprint. For this compound, also known as 6-Deoxypenciclovir (B18198) hydrochloride, IR spectroscopy can confirm the presence of key structural features. nih.govlgcstandards.com
The structure of this compound contains several functional groups that give rise to distinct peaks in an IR spectrum. These include the hydroxyl (-OH) groups, the primary amine (-NH2) group on the purine ring, and various C-N, C=N, and C=C bonds within the heterocyclic system. The analysis of these characteristic absorption bands is fundamental for structural confirmation and quality control. While a specific spectrum for this compound is not publicly available, the expected absorption regions for its functional groups are well-established. nih.govmhlw.go.jp
Table 1: Expected Infrared Absorption Bands for this compound This table is generated based on established principles of infrared spectroscopy.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (Broad) |
| N-H (Amine) | Stretching | 3500 - 3300 |
| C-H (Alkane) | Stretching | 3000 - 2850 |
| C=N, C=C (Aromatic/Heterocycle) | Stretching | 1650 - 1450 |
| N-H (Amine) | Bending | 1650 - 1580 |
| C-O (Alcohol) | Stretching | 1260 - 1050 |
| C-N (Amine) | Stretching | 1250 - 1020 |
Application in Metabolic Profiling and Impurity Analysis
The analytical oversight of this compound is twofold. Firstly, as a metabolite, its quantification in biological systems is essential for understanding the pharmacokinetic profile of the parent drug, famciclovir. nih.gov Secondly, as a process-related impurity, its detection and control are mandated by regulatory bodies to ensure the purity, and quality of the final pharmaceutical product. uspnf.comnih.gov
Quantification in Biological Matrices (e.g., cell lysates, tissue homogenates)
Following oral administration, the prodrug famciclovir is rapidly absorbed and converted through deacetylation and oxidation into the active antiviral compound, penciclovir. nih.govfda.gov Desacetyl famciclovir, specifically 6-Deoxypenciclovir, is a major intermediate in this metabolic pathway. nih.govfda.gov Therefore, quantifying its levels in biological matrices like plasma, cell lysates, or tissue homogenates is crucial for detailed pharmacokinetic modeling.
Table 2: Example Pharmacokinetic Parameters of Penciclovir in Cats Following Oral Famciclovir Administration This data illustrates the results of metabolic profiling for the active metabolite resulting from the conversion of famciclovir, a process in which Desacetyl famciclovir is an intermediate. Data sourced from a study in healthy cats. nih.gov
| Parameter | Value (at 40 mg/kg dose) | Value (at 90 mg/kg dose) |
| Cmax (Maximum Plasma Concentration) | 1.34 ± 0.33 µg/mL | 1.28 ± 0.42 µg/mL |
| Tmax (Time to Cmax) | 2.8 ± 1.8 hours | 3.0 ± 1.1 hours |
| Elimination Half-life | 4.2 ± 0.6 hours | 4.8 ± 1.4 hours |
| Bioavailability | 12.5 ± 3.0% | 7.0 ± 1.8% |
Detection and Control in Pharmaceutical Synthesis and Formulation Processes
In the manufacturing of famciclovir, this compound is recognized as a potential process-related impurity. pharmaffiliates.com It is listed in the United States Pharmacopeia (USP) as "Famciclovir Related Compound A". lgcstandards.comdrugfuture.com Regulatory guidelines require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.
The standard method for impurity profiling in this context is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. sigmaaldrich.comresearchgate.net The USP monograph for Famciclovir Tablets provides a detailed HPLC method designed to separate famciclovir from its known related compounds, including Related Compound A. uspnf.com This ensures that the levels of such impurities are below the specified qualification thresholds. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, and oxidation, are also performed to identify potential degradants and validate the stability-indicating nature of the analytical method. impactfactor.org
Table 3: Representative HPLC Conditions for Impurity Detection in Famciclovir This table summarizes typical conditions based on the USP monograph for the analysis of famciclovir and its related compounds. uspnf.comsigmaaldrich.com
| Parameter | Specification |
| Column | L7 packing (e.g., C8 or C18), 4.6-mm × 25-cm; 5-µm |
| Mobile Phase | Gradient of Acetonitrile and a Phosphate Buffer (pH 4.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40-50 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10-20 µL |
| Impurity Identification | Based on Relative Retention Time (RRT) |
Preclinical Pharmacological and Mechanistic Investigations of Desacetyl Famciclovir Hydrochloride Indirect Effects
In Vitro Cellular Studies of Antiviral Prodrug Activation Cascade
The conversion of famciclovir (B1672041) to penciclovir (B1679225) and its subsequent phosphorylation are critical steps for its antiviral efficacy. dntb.gov.uanii.ac.jp
Selective Phosphorylation Mechanisms in Virus-Infected Cells (via Penciclovir Triphosphate)
Penciclovir, the active metabolite of famciclovir, undergoes selective phosphorylation in cells infected with herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.govnih.gov This selectivity is a key factor in its antiviral action. In virus-infected cells, the viral thymidine (B127349) kinase (TK) efficiently phosphorylates penciclovir to penciclovir monophosphate. drugbank.compatsnap.com Subsequently, cellular kinases convert the monophosphate form to the active penciclovir triphosphate. drugbank.compatsnap.com This process is significantly more efficient in infected cells compared to uninfected cells, where only low concentrations of penciclovir triphosphate are detectable. nih.govnih.gov This preferential phosphorylation in infected cells leads to an accumulation of the active antiviral compound where it is needed most. nii.ac.jp
The resulting penciclovir triphosphate has a remarkably long intracellular half-life. In HSV-1 and HSV-2 infected cells, the half-life is 10 and 20 hours, respectively, and in VZV-infected cells, it is 7 to 14 hours. nih.govnih.govnih.gov This prolonged presence of the active metabolite contributes to the persistent antiviral activity of the drug. nih.gov
Inhibition of Viral DNA Polymerase and Viral Replication (via Penciclovir Triphosphate)
Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). nih.govnih.govdrugbank.com This inhibition is a crucial step in halting viral replication. drugbank.com Studies have shown that (S)-penciclovir-triphosphate inhibits HSV-1 and HSV-2 DNA polymerases with Ki values of 8.5 and 5.8 microM, respectively. nih.govnih.govasm.org While it does inhibit viral DNA synthesis, it is not an obligate chain terminator like acyclovir-triphosphate. nih.govnih.govasm.org
Interestingly, in the context of hepatitis B virus (HBV), the (R)-enantiomer of penciclovir triphosphate is a more potent inhibitor of the HBV DNA polymerase-reverse transcriptase than the (S)-enantiomer, which is the more active form against herpes simplex virus. nih.gov The estimated Ki values for the (R)- and (S)-enantiomers against HBV DNA polymerase were approximately 0.03 µM and 0.04 µM, respectively. nih.gov
Impact of Cellular Kinases on Penciclovir Activation
Following the initial phosphorylation by viral thymidine kinase, cellular kinases play an essential role in the conversion of penciclovir monophosphate to the active triphosphate form. drugbank.compatsnap.com This subsequent phosphorylation is a critical step in the activation cascade. patsnap.com For hepatitis B virus, which does not encode its own thymidine kinase, the phosphorylation of penciclovir is catalyzed by cellular enzymes in both infected and uninfected hepatoblastoma cells. nih.gov Furthermore, studies have suggested the involvement of cellular cyclin-dependent kinases (cdks) in the replication of herpes simplex virus, indicating that the cellular environment and its enzymatic machinery are crucial for the lifecycle of the virus and, consequently, for the action of antiviral drugs. nih.gov
Animal Model Studies on Prodrug Conversion Dynamics
Animal models have been instrumental in understanding the metabolic fate of famciclovir and its conversion to penciclovir.
Metabolic Fate and Distribution Studies in Rodent Models
In rats, orally administered famciclovir is rapidly and extensively metabolized to penciclovir. nih.gov Following a 40 mg/kg dose in rats, peak plasma concentrations of penciclovir (mean 3.5 µg/mL) were reached at 0.5 hours. nih.gov The primary metabolite besides penciclovir was its 6-deoxy precursor, BRL 42359, which also peaked at 0.5 hours with a mean concentration of 2.2 µg/mL. nih.gov The major metabolites recovered in the excreta of rats were penciclovir and BRL 42359. nih.gov
A study in a murine model of HSV-2 infection demonstrated that oral administration of famciclovir reduced virus replication in the skin and nervous system and decreased mortality. nih.gov Notably, no rebound of virus replication was observed in the nervous system after cessation of famciclovir treatment, in contrast to what was seen with valaciclovir. nih.gov
Comparative Biotransformation in Different Animal Species
The conversion of famciclovir to penciclovir occurs across different animal species, though with some variations. In dogs, the conversion of famciclovir to penciclovir via BRL 42359 also occurs, but the rate of formation is slower than in rats. nih.gov After a 25 mg/kg dose in dogs, peak plasma concentrations of penciclovir (mean 4.4 µg/mL) were observed at 3 hours, which was later than the peak for BRL 42359 (mean 10.0 µg/mL) at 1 hour. nih.gov
In both rats and dogs, a dose-dependent decrease in the conversion of BRL 42359 to penciclovir was noted. nih.gov In rats, increasing the famciclovir dose from 40 mg/kg to 4000 mg/kg led to a decrease in urinary penciclovir excretion and a corresponding increase in BRL 42359 excretion. nih.gov A similar trend was observed in dogs when the dose was increased from 25 to 250 mg/kg. nih.gov
Studies in cats have also been conducted. Although a single dose of famciclovir upon shelter entry did not significantly reduce clinical disease scores, administration to cats already showing signs of infectious upper respiratory disease was associated with reduced viral shedding. nih.gov In young Asian elephants, famciclovir was well-tolerated and underwent complete biotransformation to penciclovir. researchgate.net
Interactions with Host Cell Metabolism and Enzymes
The preclinical pharmacological assessment of desacetyl famciclovir hydrochloride involves a thorough examination of its interactions with host cell metabolic processes. Famciclovir itself is a prodrug that undergoes rapid deacetylation, primarily in the blood and gut wall, to form its main metabolite, 6-deoxypenciclovir (B18198) (also known as BRL 42359 or desacetyl famciclovir). nih.govresearchgate.net This intermediate metabolite is then converted to the active antiviral agent, penciclovir, through oxidation. nih.govnih.gov This final activation step is a critical focus of metabolic studies.
Investigation of Cytochrome P450 Enzyme Interactions (CYP450)
A crucial aspect of preclinical drug evaluation is determining the potential for interaction with the cytochrome P450 (CYP450) enzyme system, which is responsible for the metabolism of a vast number of drugs. In vitro studies have been conducted to ascertain whether famciclovir or its metabolites, including desacetyl famciclovir, inhibit or induce major CYP450 isoforms.
Research using human liver microsomes has demonstrated that neither famciclovir nor its associated metabolites significantly inhibit the activity of key CYP450 enzymes. nih.gov Specifically, the 6β-hydroxylation of testosterone, a reaction primarily mediated by the CYP3A family, was not inhibited by famciclovir or its metabolites. nih.gov This lack of interaction suggests a low probability of desacetyl famciclovir altering the metabolic clearance of other drugs that are substrates for the CYP3A enzymes.
The table below summarizes the findings regarding the inhibitory potential of famciclovir and its metabolites on a key CYP450-mediated reaction.
| Enzyme Family | Marker Reaction | Test Compounds | Result |
| CYP3A | 6β-hydroxylation of testosterone | Famciclovir and its metabolites | No significant inhibition observed |
These findings indicate that this compound is unlikely to be the cause of clinically significant drug-drug interactions arising from the inhibition of major CYP450 enzymes.
Impact on Other Cellular Metabolic Pathways
The metabolic conversion of desacetyl famciclovir to the active penciclovir bypasses the cytochrome P450 system. Instead, this critical oxidation step is catalyzed by the cytosolic enzyme aldehyde oxidase, which is found in the human liver. nih.govnih.gov
In vitro studies with human liver cytosol have confirmed that aldehyde oxidase is the primary enzyme responsible for the 6-oxidation of desacetyl famciclovir to penciclovir. nih.gov The reaction follows Michaelis-Menten kinetics, with a reported KM of approximately 115 µM. nih.gov The role of aldehyde oxidase was further solidified using specific inhibitors; menadione (B1676200) and isovanillin (B20041), known inhibitors of aldehyde oxidase, extensively inhibited the formation of penciclovir. nih.gov Conversely, allopurinol, an inhibitor of the related enzyme xanthine (B1682287) oxidase, had no significant effect, confirming that xanthine oxidase does not play a major role in this specific metabolic conversion in humans. nih.govnih.gov
This reliance on aldehyde oxidase for its bioactivation is a key feature of desacetyl famciclovir's metabolic profile. It signifies that the compound's primary metabolic pathway is distinct from the CYP450 system, thereby reducing the potential for a wide range of drug-drug interactions commonly associated with CYP450-metabolized drugs. Preclinical investigations have not revealed significant interactions with other major metabolic routes like glucuronidation or sulfation at clinically relevant concentrations.
Molecular Modeling and Computational Studies of Desacetyl Famciclovir Hydrochloride
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For penciclovir (B1679225) and its analogues, SAR studies have been instrumental in optimizing antiviral potency.
Key findings from SAR studies of penciclovir and related nucleoside analogues often focus on modifications of the purine (B94841) base and the acyclic side chain. For instance, the presence of the 9-substituted guanine (B1146940) is critical for antiviral activity. The side chain, specifically the 4-hydroxy-3-(hydroxymethyl)butyl group, plays a significant role in the molecule's interaction with viral enzymes, such as thymidine (B127349) kinase. drugbank.comnih.gov
Quantitative structure-activity relationship (QSAR) analysis takes SAR a step further by creating mathematical models that correlate the chemical structure with biological activity. While specific QSAR studies on a large series of desacetyl famciclovir (B1672041) hydrochloride analogues are not extensively detailed in the public domain, the principles of QSAR are routinely applied in the development of antiviral nucleoside analogues. These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and their correlation with antiviral efficacy.
A computational study of famciclovir derivatives explored their potential as anticancer agents through suicide gene therapy concepts. nih.gov This research performed molecular docking of 22 famciclovir derivatives and evaluated their chemical stability and potential cytotoxicity. nih.gov The results indicated that certain derivatives had higher binding scores than famciclovir itself, suggesting their potential for further development. nih.gov
Table 1: Illustrative SAR Data for Penciclovir Analogues
| Analogue | Modification | Relative Antiviral Activity |
| Penciclovir | 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine | High |
| Ganciclovir | 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine | High |
| Acyclovir (B1169) | 9-[(2-hydroxyethoxy)methyl]guanine | Moderate to High |
This table is illustrative and based on general knowledge of nucleoside analogue SAR. Specific comparative activity data can vary depending on the viral strain and assay conditions.
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as penciclovir, to its target enzyme at the atomic level.
The conversion of famciclovir to penciclovir is a two-step process. The first step involves deacetylation, and the second step is the oxidation of the 6-deoxy intermediate (BRL 42359) to penciclovir. nih.govsigmaaldrich.com This oxidation is catalyzed by aldehyde oxidase in the human liver. nih.govsigmaaldrich.com
Homology modeling: If the crystal structure of human aldehyde oxidase is not available, a model of the enzyme would be built based on the known structures of related enzymes.
Docking simulation: Penciclovir's precursor would be docked into the active site of the aldehyde oxidase model to predict the binding pose and interactions.
Analysis of interactions: The analysis would focus on identifying the key amino acid residues in the enzyme's active site that interact with the substrate, through hydrogen bonds, hydrophobic interactions, and other forces.
In vitro studies have confirmed that aldehyde oxidase is responsible for the 6-oxidation of the intermediate to penciclovir. nih.govsigmaaldrich.com These studies have shown that inhibitors of aldehyde oxidase, such as menadione (B1676200) and isovanillin (B20041), can significantly block this conversion. nih.gov
Computational tools can be used to predict the metabolic fate of a drug by identifying potential sites of metabolism and the resulting intermediates. For famciclovir, the major metabolic pathway leading to the formation of penciclovir is well-established. nih.govnih.gov
The primary metabolic steps are:
De-acetylation: The two acetyl groups of famciclovir are removed by esterases.
Oxidation: The resulting 6-deoxy intermediate is oxidized by aldehyde oxidase to form penciclovir. nih.govsigmaaldrich.com
Computational models can predict the likelihood of these reactions occurring and can also explore the potential for minor metabolic pathways. These predictions are based on the chemical structure of the molecule and the known reactivity of various metabolic enzymes.
Molecular docking studies have also been used to investigate the interaction of penciclovir with human serum albumin (HSA), which is important for its distribution in the body. nih.govmdpi.com These studies have shown that penciclovir binds to HSA primarily through hydrogen bonding and electrostatic forces. mdpi.com
In Silico Prediction of Metabolic Stability and Prodrug Conversion Efficiency
In silico methods are increasingly used to predict the metabolic stability of drug candidates and the efficiency of prodrug conversion early in the drug discovery process.
For famciclovir, the efficiency of its conversion to penciclovir is a key determinant of its oral bioavailability and therapeutic efficacy. nih.gov Computational models can be used to predict the rate of each step in the conversion process:
Esterase-mediated de-acetylation: The susceptibility of the ester bonds in famciclovir to hydrolysis by esterases can be predicted based on its chemical structure.
Aldehyde oxidase-mediated oxidation: The rate of oxidation of the intermediate can be modeled, taking into account the affinity of the substrate for the enzyme and the catalytic rate.
Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of famciclovir and penciclovir in the body. researchgate.net These models can incorporate in vitro data on enzyme kinetics and permeability to predict the in vivo pharmacokinetic profile.
Table 2: Key Parameters in the In Silico Prediction of Famciclovir Conversion
| Parameter | Description | Relevance to Conversion Efficiency |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. newdrugapprovals.org | Influences absorption and distribution. |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. newdrugapprovals.org | Affects dissolution and absorption. |
| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten parameters for the enzymes involved in the conversion. nih.gov | Determine the rate of metabolic conversion. |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. mdpi.com | Affects the fraction of free drug available for metabolism and action. |
By integrating these parameters into computational models, researchers can gain a deeper understanding of the factors that govern the conversion of famciclovir to its active form, desacetyl famciclovir (penciclovir), and optimize the design of future prodrugs.
Future Directions and Emerging Research Avenues
Development of Novel Prodrugs Utilizing Desacetylation Strategies
The conversion of famciclovir (B1672041) to its active form, penciclovir (B1679225), is a multi-step process initiated by desacetylation. This enzymatic removal of acetyl groups is a critical step that research is looking to harness for the development of new antiviral agents. The core idea is to design novel prodrugs that are specifically engineered to be activated through desacetylation within target cells. This approach could lead to a new generation of antiviral therapies with enhanced specificity and reduced off-target effects.
Future research in this area will likely focus on synthesizing a variety of ester derivatives of penciclovir and other antiviral nucleoside analogues. The goal is to identify compounds with optimal rates of desacetylation, balancing efficient activation with metabolic stability. This research could expand the arsenal (B13267) of antiviral drugs, potentially offering new treatments for a range of viral infections.
Advanced Enzymatic Engineering for Enhanced Prodrug Activation
The activation of famciclovir is dependent on both host and viral enzymes. patsnap.comnih.gov Specifically, viral thymidine (B127349) kinase plays a crucial role in phosphorylating penciclovir to its active triphosphate form. nih.govwisdomlib.org This reliance on a viral enzyme is a key feature of famciclovir's selective antiviral activity. nih.gov
A promising area of future research lies in the field of enzymatic engineering. By modifying the structure of viral thymidine kinase, it may be possible to enhance its affinity for penciclovir, leading to more efficient activation of the prodrug. This could translate to greater therapeutic efficacy at lower doses, potentially reducing the risk of side effects. Research in this domain could also explore the engineering of host enzymes to improve the initial desacetylation and oxidation steps in famciclovir's metabolic pathway.
Refined Analytical Techniques for Sub-Trace Level Detection of Metabolites
Understanding the pharmacokinetics of famciclovir and its metabolites is essential for optimizing treatment strategies. The ability to detect and quantify these compounds at very low concentrations is therefore of paramount importance. Current analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have proven effective in this regard. dergipark.org.trimpactfactor.orgresearchgate.net
However, the future of this field lies in the development of even more sensitive and refined analytical techniques. The aim is to achieve sub-trace level detection of desacetyl famciclovir hydrochloride and other metabolites in various biological matrices. This would provide a more detailed picture of the drug's metabolic fate, enabling researchers to better understand its distribution, metabolism, and excretion. Such advancements could also facilitate more precise pharmacokinetic modeling and personalized medicine approaches.
| Analytical Technique | Application | Detection Limit (Famciclovir) | Reference |
| HPLC | Determination in pharmaceutical formulations and biological fluids | Not specified | researchgate.net |
| UPLC-MS/MS | Identification of degradation products | 0.031 µg/mL (LOD) | impactfactor.org |
| Differential Pulse Voltammetry | Quantitative determination in human serum | 0.022 µM (LOD) | dergipark.org.tr |
Interplay of this compound Metabolism with Viral Resistance Mechanisms
A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. In the case of famciclovir, resistance is often associated with mutations in the viral thymidine kinase gene, which can impair the activation of the prodrug. youtube.com
Future research will need to delve deeper into the intricate relationship between the metabolism of this compound and the mechanisms of viral resistance. This involves characterizing the specific mutations in viral enzymes that affect prodrug activation and exploring how alterations in the metabolic pathway might contribute to or overcome resistance. A thorough understanding of these interactions is crucial for the development of next-generation antiviral agents that can effectively combat resistant strains.
Exploration of this compound as a Diagnostic Marker for Metabolic Activity
The metabolic conversion of famciclovir is an indicator of specific enzymatic activities within the body. This opens up the intriguing possibility of using this compound as a diagnostic marker. By measuring the levels of this metabolite, it may be possible to assess the activity of the enzymes involved in its formation.
This could have broad applications, from monitoring liver function to identifying individuals with altered drug metabolism. Further research is needed to establish a clear correlation between the levels of this compound and specific metabolic states. If successful, this could lead to the development of novel diagnostic tests that are both non-invasive and highly informative. The ability to monitor metabolic activity in real-time could have a significant impact on the management of a wide range of diseases.
Q & A
Q. How is Desacetyl famciclovir hydrochloride identified and characterized in research settings?
this compound is identified using its CAS number (104227-87-4) and synonyms (e.g., BRL 42810). Characterization involves chromatographic methods (e.g., HPLC) to confirm purity and structural integrity. Key parameters include retention times, resolution (>10.0 between fluconazole and desacetyl derivatives), and column efficiency (>30,000 theoretical plates) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Safety measures include using personal protective equipment (PPE), avoiding inhalation/ingestion, and ensuring proper ventilation. In case of eye exposure, flush with water for several minutes. The compound is classified under GHS for health hazards and eye irritation .
Q. What chromatographic methods are used to assess the purity of this compound?
Reverse-phase HPLC with UV detection is standard. System suitability requires a mobile phase gradient (e.g., 80% to 30% acetonitrile over 20 minutes), column efficiency (>30,000 plates), and tailing factor (<1.4). Impurity quantification uses relative retention times and peak response thresholds .
Q. What are the key parameters for validating an analytical method for this compound?
Validation requires specificity, linearity (R² >0.99), precision (RSD <5.0%), accuracy (recovery 98–102%), and sensitivity (LOD/LOQ). Chromatographic parameters like resolution and column efficiency must meet pharmacopeial standards .
Advanced Research Questions
Q. How can researchers optimize HPLC conditions for resolving this compound from related impurities?
Optimize gradient elution (e.g., 5–55% acetonitrile over 23 minutes) and column temperature. Adjust pH to enhance peak separation and reduce tailing. Use high-efficiency columns (C18, 4.6 × 250 mm) and validate with system suitability mixtures .
Q. What are the challenges in detecting low concentrations of this compound in biological matrices?
Matrix interference and low sensitivity are common issues. Fluorescence spectrometry coupled with flow injection analysis (FIA) improves detection limits. Time-scanning methods enhance signal stability, with excitation/emission wavelengths optimized for famciclovir derivatives .
Q. How should researchers address discrepancies in stability data under varying storage conditions?
Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) and compare results with accelerated stability tests. Use ANOVA to assess variability and identify degradation pathways. Ensure storage conditions align with ICH guidelines (e.g., 25°C/60% RH) .
Q. What methodological considerations are critical when comparing fluorescence spectroscopy and HPLC for quantification?
Fluorescence offers higher sensitivity but requires derivatization for non-fluorescent analogs. HPLC provides better specificity for impurities. Cross-validate methods using spiked recovery experiments and assess inter-method variability via Bland-Altman analysis .
Q. How can forced degradation studies be designed to evaluate the stability of this compound?
Expose the compound to 0.1M HCl/NaOH (24h, 60°C), 3% H₂O₂ (24h, RT), and UV light (1.2 million lux·hours). Monitor degradation via HPLC-MS to identify major impurities (e.g., oxidation byproducts) and establish degradation kinetics .
Q. What statistical approaches are recommended for analyzing variability in pharmacokinetic studies?
Use non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations. Apply mixed-effects modeling to account for inter-subject variability. Bootstrap resampling (≥1000 iterations) ensures robustness in small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
